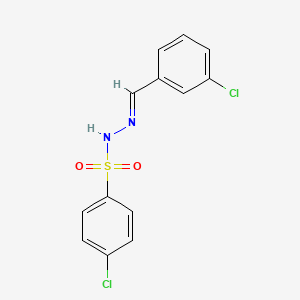![molecular formula C21H17N3O5S2 B3891012 ethyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891012.png)
ethyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Vue d'ensemble
Description
The compound “ethyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” belongs to a class of heterocyclic compounds known as thiazolo[3,2-a]pyrimidines . These compounds have been recognized for their potential in various applications, including anticancer research, antitubercular activity, hypolipidemic, hypoglycemic, antidiabetic, cytotoxic agent, anti-inflammatory activities, antifungal activity, antioxidant, antibacterial and antitubercular activities .
Synthesis Analysis
Thiazolo[3,2-a]pyrimidines are synthesized starting from α,α-ketene dithioacetals . The synthesis involves a series of reactions including Michael addition, Knoevenagel condensation, imine–enamine tautomerization, and N-cyclization sequences . The synthetic method has been optimized and the newly synthesized compounds have been evaluated for their biological activities .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by elemental analysis, IR, 1H NMR, and 13C NMR . The structure involves a thiazolo[3,2-a]pyrimidine core with various substituents.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Michael addition, Knoevenagel condensation, imine–enamine tautomerization, and N-cyclization sequences . The reactions are carried out with equimolar amounts of the reactants .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by techniques such as elemental analysis, IR, 1H NMR, and 13C NMR . For example, one of the compounds was recrystallized from ethyl acetate: cyclohexane as white crystals; yield: 1.73 g, 80%; mp 173–174°C; IR (KBr) ν max, cm –1: 3304, 3038, 1770, 1756, 1632, 1236; 1H NMR (400 MHz, DMSO-d6), ppm: 1.13 (t, 3H) .Mécanisme D'action
While the exact mechanism of action of this specific compound is not mentioned in the available data, thiazolo[3,2-a]pyrimidines in general have been known to exhibit a wide range of biological activities. They have been used in anticancer research, as antitubercular agents, hypolipidemic, hypoglycemic, antidiabetic agents, cytotoxic agents, anti-inflammatory agents, antifungal agents, antioxidants, antibacterial and antitubercular agents .
Orientations Futures
Thiazolo[3,2-a]pyrimidines have shown promise in various fields, particularly in medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring more potential applications of these compounds, optimizing their synthesis, and investigating their mechanisms of action in more detail. Further studies could also focus on the development of more potent derivatives and their evaluation for various biological activities.
Propriétés
IUPAC Name |
ethyl (2E)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c1-3-29-20(26)17-12(2)22-21-23(18(17)15-8-5-9-30-15)19(25)16(31-21)11-13-6-4-7-14(10-13)24(27)28/h4-11,18H,3H2,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMABWHPXELFEHX-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2Z)-7-methyl-2-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890952.png)
![ethyl (2Z)-2-[[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890953.png)
![ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890954.png)
![ethyl 2-(4-ethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890955.png)
![(E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE](/img/structure/B3890957.png)
![ETHYL (2Z)-2-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3890963.png)
![N-{4-[(6-methoxy-5-nitropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B3890977.png)
![ethyl (2E)-2-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890983.png)
![N~1~,N~1~-dimethyl-N~3~-{2-[(4-methylpyridin-2-yl)amino]ethyl}piperidine-1,3-dicarboxamide](/img/structure/B3890986.png)
![ethyl 2-(2-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890987.png)
![9-ETHYL-3-{[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]METHYL}CARBAZOLE](/img/structure/B3890997.png)
![N'-[2-(allyloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B3891001.png)

